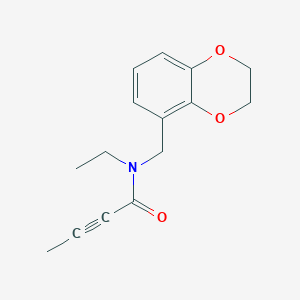![molecular formula C24H17N3O6 B2627483 [4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] benzoate CAS No. 380568-16-1](/img/structure/B2627483.png)
[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] benzoate is a useful research compound. Its molecular formula is C24H17N3O6 and its molecular weight is 443.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermal Stability and Mesomorphic Properties
Substituent Effect on Thermal Stability : The thermal stability of smectic phases in para-phenylene systems incorporating ester linkages like [4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] benzoate is significantly influenced by substituents. For instance, compounds with alkoxy and alkyl groups tend to show smectic A and C phases. The thermal stability of the smectic A phase is notably dependent on the electrostatic nature of the substituents, with both electron-donating and electron-withdrawing groups like methoxy and cyano groups markedly lowering the thermal stability of the smectic A phase (Takenaka et al., 1990).
Influence of Terminal Substituents on Mesomorphic Properties : The nematic-isotropic transition temperature in related compounds is influenced not only by terminal substituents like methoxy, ethoxyl, nitro, or cyano groups but also by the arrangement of linking groups. The efficiency order for nematic thermal stability was found to be cyano < nitro < ethoxy < methoxy, with significant temperature differences observed between the derivatives (Funakoshi et al., 1994).
Eutectic Mixtures and Mesophase Transition Temperatures : The study of eutectic mixtures involving cyano and nitro derivatives of phenyl benzoates demonstrated successful correlation of crystal-mesophase transition temperatures to the mole fraction of each individual component in the mixtures. The Schroeder-van Laar equation was applied for these correlations, providing insights into the mesophase behavior of these complex mixtures (Nessim, 2000).
Luminescent and Photophysical Properties
Cyanopyridone Based Luminescent Liquid Crystalline Materials : New luminescent mesogens were designed and synthesized, displaying hexagonal columnar phases at ambient temperatures and strong absorption and emission bands. These properties are attributed to hydrogen bonds and molecular dimerization, showcasing the potential of these materials for photophysical applications (A. N. & A. V. Adhikari, 2014).
Excited-State Proton Transfer in Methyl 2-Hydroxy-4-(5-R-thiophen-2-yl)benzoate : The introduction of methoxy and cyano groups to thiophenyl moieties in compounds like methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate resulted in unique luminescence properties. The study highlights the significant influence of substituted groups on quantum yield and solvatochromic effects on luminescence spectral features (Kim et al., 2021).
Properties
IUPAC Name |
[4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O6/c1-32-22-14-19(27(30)31)9-12-21(22)26-23(28)18(15-25)13-16-7-10-20(11-8-16)33-24(29)17-5-3-2-4-6-17/h2-14H,1H3,(H,26,28)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRMRJQHWLOJMM-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-Hydroxyethyl)-N-methyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2627400.png)

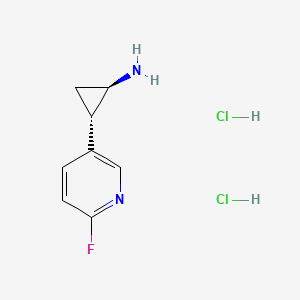
![2-(1-phenylethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2627404.png)
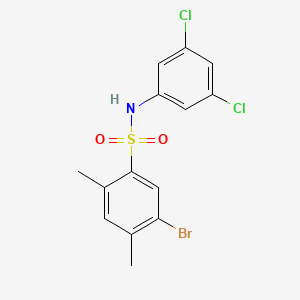
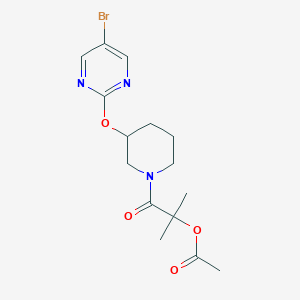

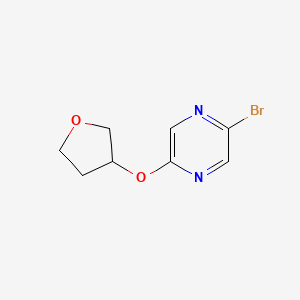
![2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2627412.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylpiperidino)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2627414.png)
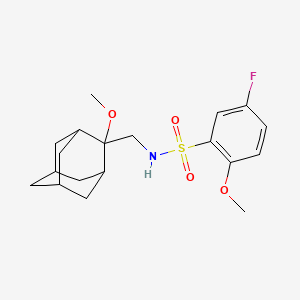
![2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid](/img/structure/B2627417.png)
